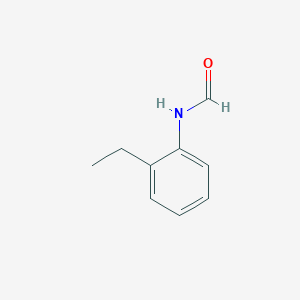

n-(2-Ethylphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-7H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHKSOMMWYPNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287953 | |

| Record name | n-(2-ethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2860-30-2 | |

| Record name | NSC53670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-ethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ETHYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of N 2 Ethylphenyl Formamide and Formamide Analogues

Core Reactivity Patterns of the Formamide (B127407) Moiety

The formamide group (-NHCHO) is the simplest amide and exhibits a rich and complex reactivity profile. Its chemical nature is characterized by the resonance between the nitrogen lone pair and the carbonyl group, which imparts a planar geometry and restricted rotation around the C-N bond.

Nucleophilic and Electrophilic Reactivity

The formamide moiety possesses both nucleophilic and electrophilic characteristics. The oxygen and nitrogen atoms have lone pairs of electrons, making them potential nucleophilic sites. Conversely, the carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, rendering it electrophilic and susceptible to attack by nucleophiles. libretexts.orgbritannica.com

The nucleophilicity of the formamide group is evident in its ability to act as a catalyst in certain nucleophilic substitution reactions. Mechanistic studies suggest that the formamide catalyst's nucleophilic attack on the electrophilic reagent is a key step in the catalytic cycle. researchgate.net

Formamides can tautomerize to formimidic acid, an isomer where the proton from the nitrogen has moved to the oxygen. nih.govacs.org Although formamide exists predominantly in the amino form, the formimidic acid tautomer plays a role in its reactivity, particularly in reactions where the oxygen atom acts as the nucleophile. wayne.eduresearchgate.net Theoretical calculations have shown that this tautomerization is an endothermic process with a significant activation energy barrier in the gas phase, which can be lowered by catalysts like formic acid or water molecules. nih.govutah.edu

Oxidation Reactions

The oxidation of formamides is not as common as other transformations, but under specific conditions, the formyl group can be targeted. Generally, the oxidation of primary amides is a challenging transformation. However, related functional groups like primary alcohols and aldehydes can be readily oxidized to carboxylic acids using various reagents. vanderbilt.edu For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or reagents like chromium trioxide in pyridine (B92270) (Collins reagent) are effective for oxidizing alcohols to aldehydes and ketones without over-oxidation. vanderbilt.edu Ruthenium tetroxide is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. vanderbilt.edu While direct oxidation of the formamide group in N-(2-Ethylphenyl)formamide is less documented, the principles of oxidizing related C1 functional groups provide a basis for potential transformations.

Reduction Reactions

The formamide group can be reduced to an amine, specifically a methylamine (B109427) group. This transformation is of significant synthetic utility. A variety of reducing agents can accomplish this, with selectivity often being a key challenge. For instance, sodium borohydride (B1222165) (NaBH4) in combination with iodine has been shown to be an effective system for the reduction of formamide intermediates to monomethylamines. nih.govbeilstein-journals.org The mechanism involves the reduction of the carbonyl group. beilstein-journals.org Another efficient method utilizes NaBH4 in the presence of carbon dioxide to achieve a highly selective reduction of N-methylated formanilides to the corresponding tertiary amines. rsc.org The reaction proceeds via C-O bond cleavage. rsc.org

| Reactant Class | Reagent System | Product | Ref. |

| N-substituted carbonylimidazoles | NaBH4 / I2 | Monomethylamines | nih.gov |

| N-methylated formanilides | NaBH4 / CO2 | Tertiary amines | rsc.org |

Substitution and Annelation Reactions

The presence of the formamide group on the ethylphenyl ring influences the aromatic system's reactivity, enabling various substitution and ring-forming (annelation) reactions.

Nucleophilic Substitution on Aromatic Rings

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under specific conditions. wikipedia.orgyoutube.com This process is highly favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the context of this compound, the formamide group itself is not a strong enough electron-withdrawing group to activate the ring for typical SNA reactions. However, related reactions demonstrate the principle. For example, aryl fluorides and chlorides can undergo substitution with dimethylamine (B145610) generated from the thermal decomposition of N,N-dimethylformamide (DMF), a reaction tolerant of various functional groups. nih.gov

A more relevant class of reactions for N-arylformamides like this compound are electrophilic aromatic substitution reactions where the amide directs the incoming electrophile. A prime example is the Vilsmeier-Haack reaction . nrochemistry.comwikipedia.orgchemistrysteps.com This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. jk-sci.comorganic-chemistry.org The N-arylformamide reacts with a halogenating agent like phosphorus oxychloride (POCl3) to form a Vilsmeier reagent, which is a substituted chloroiminium ion. nrochemistry.comwikipedia.org This reagent is a weak electrophile that then attacks the activated aromatic ring, leading to formylation, typically at the para position to the activating group due to less steric hindrance. nrochemistry.comjk-sci.com

Another significant annelation reaction involving N-arylformamide derivatives is the Bischler-Napieralski reaction . This is an intramolecular electrophilic aromatic substitution that leads to the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like POCl3 or P2O5. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.comslideshare.net The reaction involves the cyclization of the amide onto the aromatic ring, driven by the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The success of this reaction is enhanced by the presence of electron-donating groups on the aromatic ring. jk-sci.comnrochemistry.com

| Reaction | Reagents | Intermediate | Product |

| Vilsmeier-Haack | POCl3, DMF | Vilsmeier reagent (chloroiminium ion) | Aryl aldehyde |

| Bischler-Napieralski | POCl3 or P2O5 | Nitrilium ion | 3,4-Dihydroisoquinoline |

Regioselectivity Studies of Bidentate Nucleophiles (Oxygen vs. Nitrogen Attack)

Ambidentate nucleophiles are species that have two distinct nucleophilic sites, leading to potential regioselectivity issues where the reaction can occur at either site. dalalinstitute.com The formamide anion is a classic example, with nucleophilic character at both the nitrogen and the oxygen atom. The outcome of a reaction (N-attack vs. O-attack) is influenced by several factors, including the nature of the electrophile, the counterion, and the solvent. dalalinstitute.com

Generally, reactions under kinetic control often favor attack at the more electronegative atom (oxygen), while reactions under thermodynamic control may favor attack at the site that leads to the more stable product (often nitrogen). The principle of Hard and Soft Acids and Bases (HSAB) can also be applied. Hard electrophiles tend to react with the hard nucleophilic center (oxygen), while soft electrophiles react with the soft center (nitrogen).

Solvent effects are also crucial. Protic solvents can solvate the more electronegative oxygen atom through hydrogen bonding, potentially hindering its reactivity and favoring N-attack. libretexts.org In contrast, polar aprotic solvents solvate the cation more effectively, leaving the anion freer and often favoring attack by the more electronegative atom (oxygen). dalalinstitute.com While specific regioselectivity studies on this compound are not detailed in the provided results, the general principles governing the reactivity of amides with bidentate nucleophiles are well-established in organic chemistry. libretexts.org

Heteroannulation Reactions via Multicomponent Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.comnih.gov Formamide and its derivatives, such as this compound, have emerged as valuable C1 feedstocks in MCRs for the synthesis of various nitrogen-containing heterocycles. researchgate.netconsensus.app Their utility stems from their ability to act as a source of a single carbon atom, facilitating the formation of fused ring systems. nih.govresearchgate.net

The pyrimidine (B1678525) core is a fundamental structural motif in a vast number of biologically active compounds and pharmaceuticals. Multicomponent reactions offer an efficient pathway to construct the pyrimidone scaffold. In these reactions, formamide can serve as a versatile C1 building block. researchgate.netresearchgate.net A common strategy involves the condensation of a β-keto ester, an aldehyde, and urea (B33335) or a urea equivalent. However, more advanced methods utilize formamide or N-arylformamides which can react with suitably functionalized precursors, often generated from initial MCRs, to form the pyrimidone ring. For instance, reacting a 2-amino-substituted heterocycle bearing an amide group with formamide under neat conditions can lead to the efficient synthesis of heteroannulated pyrimidones. nih.gov This approach highlights the dual role of formamide as both a reactant and a solvent, simplifying the reaction setup. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Biginelli Reaction | β-keto ester, Aldehyde, Urea/Thiourea | Acid catalyst, Heat | Dihydropyrimidinone | mdpi.com |

| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium (B1175870) acetate | Triflic acid | Substituted Pyrimidine | mdpi.com |

| Iridium-catalyzed MCR | Amidine, Alcohols | Iridium pincer complex | Substituted Pyrimidine | nih.gov |

This table is interactive. Click on the headers to sort the data.

The quinoline (B57606) ring system is another privileged scaffold in medicinal chemistry. When fused with a pyrimidone ring to form quinolinopyrimidones, the resulting structures often exhibit enhanced biological properties. Multicomponent reactions provide a direct and efficient route to these complex heterocycles. nih.gov A typical approach involves the initial synthesis of a 2-aminoquinoline (B145021) derivative, which is then reacted with formamide or an N-substituted formamide. This reaction, analogous to the Niementowski quinazoline (B50416) synthesis, uses the formamide as the C1 source to construct the fused pyrimidone ring. researchgate.net This methodology allows for the rapid assembly of substituted quinolinopyrimidones from readily available starting materials. nih.gov

Indole (B1671886) derivatives are ubiquitous in nature and form the core of many pharmaceutical agents. The fusion of an indole ring with a pyrimidone scaffold gives rise to indolopyrimidones, a class of compounds with significant biological potential. The synthesis of N-substituted indolopyrimidones can be effectively accomplished using a multicomponent approach where formamide serves as the C1 feedstock. nih.gov The synthesis commences with the formation of a 2-aminoindole precursor, which is then subjected to a cyclization reaction with formamide. This heteroannulation step efficiently builds the pyrimidone ring onto the indole framework, yielding the desired indolopyrimidone scaffold. nih.gov

Reaction Condition Optimization and Mechanistic Investigations

Optimizing reaction conditions is paramount for achieving high yields and selectivity in chemical synthesis. Mechanistic investigations provide the fundamental understanding needed for rational optimization. In the context of multicomponent reactions involving this compound and its analogues, the choice of solvent can dramatically influence the reaction pathway and outcome.

The solvent is not merely an inert medium for a reaction but can play a crucial role as a catalyst, reagent, or stabilizer. nih.govnih.gov In multicomponent reactions, solvent effects can be particularly pronounced, influencing reaction rates, equilibria, and even the structure of the final product. researchgate.net

For reactions involving formamides, the polarity and hydrogen-bonding capability of the solvent are critical factors. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) can serve multiple roles, acting as a solvent, a reagent, and a catalyst. nih.gov In contrast, polar protic solvents like alcohols can participate in the reaction mechanism, for example, by acting as co-catalysts in imine formation, a key step in many MCRs. nih.gov

Computational and experimental studies have shown that solvents can influence the energy barriers of transition states. For instance, in the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, alcohols were found to be superior solvents, with methanol (B129727) providing the highest conversion rates by acting as a cocatalyst. nih.gov The use of nonpolar solvents, such as toluene (B28343), in palladium-catalyzed oxidative cyclizations can also be effective, demonstrating that a wide range of solvent environments can be utilized depending on the specific reaction. nih.gov The choice between a polar or non-polar medium can alter the solubility of reactants and intermediates, thereby affecting reaction kinetics. Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can stabilize intermediates or transition states, thus accelerating the reaction. researchgate.net

Table 2: Influence of Solvent on a Model Multicomponent Reaction

| Solvent | Dielectric Constant (ε) | Reaction Conversion (%) | Putative Role | Ref |

|---|---|---|---|---|

| Methanol | 32.7 | 94 | Co-catalyst, H-bonding | nih.gov |

| Ethanol | 24.6 | 85 | Co-catalyst, H-bonding | nih.gov |

| n-Butanol | 17.5 | 76 | Co-catalyst | nih.gov |

| Isopropanol | 19.9 | 45 | Steric hindrance | nih.govmdpi.com |

| tert-Butanol | 12.5 | 17 | Steric hindrance | nih.govmdpi.com |

| Acetonitrile (B52724) | 37.5 | Moderate | Polar aprotic medium | researchgate.net |

| Tetrahydrofuran (THF) | 7.6 | Low-Moderate | Non-polar aprotic medium | researchgate.net |

This table is interactive and provides a generalized view based on typical MCR behavior. Actual results may vary.

The intricate interplay between the solvent and the reacting species underscores the importance of careful solvent screening during the optimization of any synthetic protocol involving this compound and related compounds. Understanding these solvent effects is key to unlocking the full potential of multicomponent reactions for the efficient synthesis of complex heterocyclic molecules.

Temperature Influence on Reaction Kinetics and Yields

Temperature is a critical parameter that significantly influences the reaction kinetics and product yields in transformations involving this compound and its analogues. The synthesis of N-arylformamides, typically achieved through the N-formylation of anilines, often requires elevated temperatures to proceed at a practical rate and achieve high conversion. For instance, solvent-free formylation of amines using formic acid is frequently conducted at temperatures around 60-80°C to obtain good to excellent yields. nih.gov Studies on the formylation of various aminonitriles with formamide have also shown that while some substrates react at room temperature, others, like alanine- and valine-derived aminonitriles, necessitate heating to 80°C to reach high conversion within a reasonable timeframe. acs.org

The optimization of reaction conditions for the synthesis of N-phenyl formamide derivatives demonstrates a clear relationship between temperature, reaction time, and yield. While some thermodynamic assessments of related processes have suggested that they can be exothermic and more favorable at lower temperatures, kinetic barriers often require heating to drive the reaction to completion efficiently. researchgate.net This interplay highlights the need to balance thermodynamic favorability with kinetic requirements.

The following table summarizes the effect of temperature on the formylation of various amines, illustrating the general requirement for thermal energy to achieve optimal results.

| Amine Substrate | Formylating Agent | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Formic Acid | Neat | 60 | 1.5 h | 95 | |

| Substituted Anilines | Formic Acid | Neat | 80 | Not Specified | Good to Excellent | nih.gov |

| 4-Chloroaniline | Formic Acid | Modified Merrifield supported zinc catalyst | Not Specified (Optimized) | 6 min | 98 | researchgate.net |

| Benzylamine | Formic Acid | Modified Merrifield supported zinc catalyst | Not Specified (Optimized) | 10 min | 98 | researchgate.net |

| Ala-CN | Formamide (solvent) | None | 80 | 16 h | High Conversion | acs.org |

Mechanistic Pathways of Formamide Reactions (e.g., Formyl Chloride Intermediates)

The reactions of N-substituted formamides, including this compound, are often characterized by mechanistic pathways that involve the formation of highly reactive electrophilic intermediates. A prominent example is the generation of chloroiminium salts, commonly known as Vilsmeier-Haack reagents, which function as activated formylating agents and are analogous to unstable formyl chloride intermediates. organic-chemistry.orgnih.govwebsite-files.com

This activation pathway is initiated by the reaction of the formamide with a suitable chlorinating agent, such as thionyl chloride, oxalyl chloride, phosgene, or cyanuric chloride. nih.govwebsite-files.comrsc.org The mechanism involves the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic center of the chlorinating agent. This is followed by the elimination of a leaving group (e.g., sulfur dioxide and a chloride ion from thionyl chloride) to generate the resonance-stabilized chloroiminium cation, [R-N(R')=CHCl]⁺. nih.govwebsite-files.com This intermediate is a potent electrophile.

Once formed, the Vilsmeier intermediate can undergo several subsequent reactions:

Formylation: In formamide-catalyzed reactions, the intermediate readily reacts with nucleophiles like alcohols or amines. nih.govresearchgate.net This transfers the formyl group to the nucleophile, yielding an ester or another amide, respectively, and regenerates the formamide catalyst, completing the catalytic cycle. nih.govresearchgate.net

Chlorination: In the absence of other strong nucleophiles, the chloride ion generated during the formation of the intermediate can attack the electrophilic carbon of the iminium ion. This pathway is exploited in the conversion of alcohols to alkyl chlorides. website-files.com

Reaction with Carboxylic Acids: Formamides can catalyze the transformation of carboxylic acids into acid chlorides using reagents like cyanuric chloride. nih.gov The proposed mechanism involves the formation of a Vilsmeier-like intermediate which then reacts with the carboxylic acid to generate the corresponding acid chloride. nih.gov

The formation of these Vilsmeier adducts is a versatile strategy in organic synthesis, enabling formylations and other transformations under relatively mild conditions. organic-chemistry.org The specific reactivity depends on the structure of the formamide and the chlorinating agent used.

The table below lists various reagents used to activate formamides and the resulting synthetic applications.

| Activating Reagent | Formamide Analogue | Intermediate Type | Application | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Vilsmeier Adduct (Chloroiminium salt) | Formylation, Chlorination | website-files.comrsc.org |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Vilsmeier Reagent | Formylation, Alcohol Chlorination | website-files.comresearchgate.net |

| Phthaloyl Chloride | N-Formylpyrrolidine (FPyr) | Vilsmeier-Haack reagent-type intermediate | Conversion of aldehydes to geminal dichlorides | organic-chemistry.org |

| Cyanuric Chloride (TCT) | N-Formylpyrrolidine (FPyr) | Vilsmeier-Haack reagent-type intermediate | Activation of carboxylic acids to acid chlorides, amides, esters | nih.gov |

| Phenyl Chloroformate | N,N-Dialkyl Formamides | Iminium Salt | Synthesis of N,N-Dialkyl Formamidines | researchgate.net |

| Cyanogen Chloride (CNCl) | N,N-Dimethylformamide (DMF) | Vilsmeier Adduct | Formation of various amidine and urea derivatives | rsc.org |

Theoretical and Computational Investigations of N 2 Ethylphenyl Formamide and Formamide Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are powerful tools for elucidating the molecular structure, reactivity, and electronic properties of chemical systems. These computational approaches allow for the investigation of molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. In the context of N-(2-Ethylphenyl)formamide and the foundational formamide (B127407) molecule, these methods can predict geometric parameters, charge distributions, and sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic properties of a molecule based on its electron density. khanacademy.org This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying molecular structures, bonding, and polarity. khanacademy.org DFT calculations have been extensively applied to formamide to understand its bond lengths, molecular geometry, and dipole moment. khanacademy.org For instance, studies on formamide have revealed a planar geometry around the amide C-N-O unit and a C-N bond length that is shorter than a typical single bond, indicating partial double-bond character. khanacademy.org

For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to optimize the molecular geometry. This would reveal the preferred conformation of the 2-ethylphenyl group relative to the formamide plane, considering potential steric interactions from the ethyl group at the ortho position. The electronic properties, such as the dipole moment and the distribution of electron density, would also be determined, providing a comprehensive picture of the molecule's ground state.

The calculation involves determining the electron populations of the atoms in the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule. The Fukui function, ƒ(r), can then be condensed to atomic sites.

For nucleophilic attack (ƒ+) : The site most susceptible to attack by a nucleophile is identified by the largest value, calculated from the difference in electron density between the neutral and anionic states.

For electrophilic attack (ƒ-) : The site most prone to attack by an electrophile is indicated by the largest value, derived from the difference in electron density between the cationic and neutral states.

For radical attack (ƒ0) : The reactivity towards a radical is predicted by averaging the ƒ+ and ƒ- values.

For this compound, it is expected that the carbonyl oxygen would be a primary site for electrophilic attack, while the nitrogen and specific carbons on the phenyl ring would be susceptible to nucleophilic attack. The precise reactivity would be influenced by the electronic effects of the ethyl and formyl groups.

Table 1: Hypothetical Fukui Indices for this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| O (carbonyl) | 0.05 | 0.25 | 0.15 |

| N (amide) | 0.18 | 0.08 | 0.13 |

| C (carbonyl) | 0.22 | 0.03 | 0.125 |

| C1 (phenyl) | 0.07 | 0.04 | 0.055 |

| C2 (phenyl) | 0.10 | 0.06 | 0.08 |

| C3 (phenyl) | 0.06 | 0.05 | 0.055 |

| C4 (phenyl) | 0.09 | 0.07 | 0.08 |

| C5 (phenyl) | 0.05 | 0.04 | 0.045 |

| C6 (phenyl) | 0.08 | 0.06 | 0.07 |

| Note: These values are illustrative and represent expected trends. Actual values would require specific DFT calculations. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions : Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack.

Blue regions : Represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are susceptible to nucleophilic attack.

Green regions : Denote neutral or near-zero potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, reflecting the electron-donating nature of these moieties. The LUMO is anticipated to be centered on the carbonyl group, particularly the C=O π* antibonding orbital. The introduction of the ethylphenyl group would likely raise the energy of the HOMO and lower the energy of the LUMO compared to formamide, leading to a smaller HOMO-LUMO gap and thus, increased reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Table 2: Estimated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Estimated Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Chemical Hardness (η) | 2.85 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 2.34 |

| Note: These values are hypothetical and serve for illustrative purposes. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This method allows for the quantification of intramolecular charge transfer and delocalization effects.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions and greater electron delocalization.

In the case of this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O). This interaction is characteristic of the amide resonance and contributes to the planarity of the amide group and the partial double bond character of the C-N bond. Additionally, interactions between the nitrogen lone pair and the antibonding orbitals of the phenyl ring (πC-C), as well as between the phenyl π orbitals and the carbonyl π* orbital, would be expected. The ethyl group, being an electron-donating group, would slightly enhance the electron density on the phenyl ring, potentially influencing these delocalization energies.

Table 3: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| nN | πC=O | ~60-70 |

| nO (lone pair 1) | σN-C(carbonyl) | ~5-10 |

| nO (lone pair 2) | σC(carbonyl)-H | ~2-5 |

| πC1-C2 (phenyl) | πC=O | ~3-6 |

| nN | π*C1-C6 (phenyl) | ~4-8 |

| Note: The E(2) values are estimations based on typical values for similar amide systems. |

DFT calculations can be used to compute various thermodynamic properties of a molecule by first performing a vibrational frequency analysis. From the calculated vibrational frequencies, rotational constants, and molecular mass, statistical thermodynamics can be applied to determine properties such as heat capacity (Cv), entropy (S), and enthalpy (H) at different temperatures.

These calculations are valuable for understanding the stability of different conformers of a molecule and for predicting the thermodynamics of chemical reactions. For this compound, such calculations would allow for the determination of its standard enthalpy of formation, heat capacity, and entropy. The temperature dependence of these properties can also be investigated, providing a comprehensive thermodynamic profile of the molecule. For instance, a study on N-methylformamide and N,N-dimethylformamide utilized DFT to calculate ideal-gas thermodynamic properties, which were then used to develop a consistent thermodynamic description of these compounds. nih.gov A similar approach could be applied to this compound.

Table 4: Calculated Thermodynamic Properties for Formamide at 298.15 K

| Thermodynamic Property | Value | Units |

| Zero-point vibrational energy | 40.5 | kcal/mol |

| Enthalpy (H) | 2.5 | kcal/mol |

| Constant Volume Heat Capacity (Cv) | 8.9 | cal/(mol·K) |

| Entropy (S) | 58.6 | cal/(mol·K) |

| Note: These are representative values for formamide and would differ for this compound due to its larger size and greater number of vibrational modes. |

Ab Initio and Monte Carlo Simulations

Ab initio and Monte Carlo simulations are fundamental computational techniques used to explore the properties of chemical systems. Ab initio methods, based on the principles of quantum mechanics, are employed to study reaction mechanisms and energetics without prior experimental data. pnas.org For instance, ab initio molecular dynamics can be used to investigate the formation and decomposition pathways of formamide, a key molecule in prebiotic chemistry. pnas.org These simulations have shown that formamide can be formed from simple precursors like H2, H2O, NH3, and CO, and can also dissociate into these building blocks. pnas.orgacs.org

Monte Carlo simulations, on the other hand, are statistical methods used to study the structure of liquids and solutions. aip.org They have been applied to investigate mixtures of formamide and water, revealing details about the hydrogen-bonding network. aip.org Such simulations, often combined with quantum mechanical potentials, help in understanding the complex intermolecular interactions that govern the behavior of amides in solution. researchgate.net These computational approaches are crucial for modeling complex processes, including condensed-phase reactions where solvent effects play a significant role. nih.gov

Conformational Analysis and Rotamer Studies

The conformational landscape of N-aryl amides like this compound is primarily defined by the rotation around the amide C-N bond and the N-C(aryl) bond. The rotation around the C-N bond is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This leads to the existence of distinct cis and trans isomers (also referred to as Z and E conformers, respectively), which can often be observed separately in NMR spectra. nih.govacs.org

For N-phenylamides, the trans isomer, where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis isomer. acs.org However, substitution on the nitrogen or the aromatic ring can alter this preference. In the case of this compound, steric hindrance between the ortho-ethyl group and the formyl group is expected to significantly influence the preferred conformation and the rotational dynamics.

The energy required to rotate around the partial double bond of the formamide C-N group is known as the barrier to isomerization or rotational barrier. This barrier is high enough to allow for the existence of distinct conformers at room temperature. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate these barriers. nih.gov For example, in a series of N-benzhydrylformamides, the calculated Gibbs free energy of activation (ΔG298≠) for the formyl group rotation was found to be in the range of 20–23 kcal/mol. nih.gov

Solvation has a significant impact on the rotational barrier. Experimental and computational studies on formamide show that the barrier is higher in solution compared to the gas phase. acs.org This increase is attributed to the stabilization of the more polar ground state by the solvent. The magnitude of this effect correlates with the polarity of the solvent. acs.org

| Compound | Rotational Barrier (kcal/mol) |

|---|---|

| N-benzhydrylformamide (BHFA) | 20-23 |

| N-methyl-N-benzhydrylformamide (BHFA-NMe) | 20-23 |

| ortho-halogen-substituted N-benzhydrylformamides | 20-23 |

The orientation of the formamide group relative to the aromatic ring is a key structural feature of N-aryl amides. This is described by the dihedral angle between the plane of the formamide moiety and the plane of the aryl ring. In this compound, the bulky ethyl group at the ortho position forces the formamide group to rotate out of the plane of the phenyl ring to minimize steric repulsion.

Studies on structurally similar compounds provide insight into the expected dihedral angle. For N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, X-ray crystallography has shown that the formamide moiety is significantly twisted with respect to the aryl ring. researchgate.net The presence of two bulky ortho substituents leads to a large dihedral angle. A similar, substantial out-of-plane rotation is anticipated for this compound.

| Compound | Dihedral Angle (°) | Method |

|---|---|---|

| N-(2,6-dimethylphenyl)formamide | 66.45 (12) | X-ray (293 K) |

| N-(2,4,6-trimethylphenyl)formamide | 68.06 (10) | X-ray (293 K) |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules in complex environments, such as in solution or at interfaces. These simulations provide a dynamic picture of molecular motion and interactions over time.

Solvation Effect Studies in Various Chemical Environments

Computational studies using polarizable continuum models (PCM) have been used to investigate the effect of various solvents on formamide. rsc.orgresearchgate.net These studies show that polar solvents have a more pronounced effect on molecular properties than non-polar solvents. rsc.orgresearchgate.net For instance, properties like vibrational frequencies, NMR chemical shifts, and electronic transition energies show a strong dependence on the dielectric constant of the solvent, particularly for solvents with a dielectric constant up to about 10. rsc.org Solvation also increases the energy barrier for C-N bond rotation, an effect that has been quantified both experimentally and computationally. acs.org

| Solvent | Rotational Barrier (kcal/mol) |

|---|---|

| Gas Phase | 16.0 (0.1) |

| Tetrachloroethane-d2 | 17.2 (0.1) |

| Dimethyl sulfoxide-d6 | 17.8 (0.1) |

| Neat Liquid | 18.0 (0.1) |

| Water | 18.2 (0.1) |

Adsorption Behavior at Interfaces (e.g., Silica (B1680970) Surface)

The interaction of formamide with mineral surfaces is of great interest, particularly in the context of prebiotic chemistry, where such surfaces may have acted as catalysts. nih.gov The adsorption of formamide on amorphous silica surfaces has been studied using a combination of experimental techniques, like infrared (IR) spectroscopy, and computational simulations. nih.govresearchgate.net

These studies reveal that formamide adsorbs onto the silica surface primarily through hydrogen bonding interactions with surface silanol (B1196071) (Si-OH) groups. nih.govunito.it Both the carbonyl oxygen and the N-H group of formamide can participate in these interactions. nih.gov Computational models show that the silanol groups are key sites that can assist in chemical reactions by facilitating proton transfer. unito.it Simulations have demonstrated that the silica surface significantly catalyzes the decomposition of formamide, drastically reducing the activation barriers for both dehydration and decarbonylation pathways compared to the uncatalyzed reaction. unito.it The dehydration route, which produces hydrogen cyanide (HCN), is found to be kinetically favored on the silica surface. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering unambiguous insights into its molecular structure.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the formyl, amine, aromatic, and ethyl protons.

Due to restricted rotation around the amide C-N bond, the formyl proton and the N-H proton may appear as two separate signals, corresponding to the cis and trans rotameric forms. znaturforsch.com The formyl proton (CHO) typically resonates as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region. The N-H proton signal is often broad and also appears downfield.

The aromatic protons on the ethylphenyl ring exhibit complex splitting patterns, typically appearing as multiplets. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other.

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| NH | ~8.0-8.5 | Broad Singlet | 1H |

| CH O | ~8.3 / 8.7 | Singlet / Doublet | 1H |

| Aromatic H | ~7.1-7.5 | Multiplet | 4H |

| CH ₂CH₃ | ~2.7 | Quartet | 2H |

| CH₂CH ₃ | ~1.2 | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing a count of the unique carbons and information about their chemical environment.

The spectrum of this compound will show a signal for the carbonyl carbon (C=O) of the formamide group in the highly deshielded region, typically around 160-163 ppm. umich.edu The six aromatic carbons will produce signals in the approximate range of 120-140 ppm. The chemical shifts of these carbons are influenced by the positions of the ethyl and formamido substituents on the ring. The ethyl group's methylene (CH₂) and methyl (CH₃) carbons will appear in the upfield, aliphatic region of the spectrum. chemicalbook.com The presence of rotamers can also lead to the appearance of doubled signals in the ¹³C NMR spectrum for carbons near the amide bond. umich.edu

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C =O | ~160-163 |

| Aromatic C -N | ~136-138 |

| Aromatic C -CH₂ | ~134-136 |

| Aromatic C -H | ~124-129 |

| C H₂CH₃ | ~24-26 |

| CH₂C H₃ | ~14-16 |

The amide linkage in this compound possesses significant partial double bond character, which restricts free rotation about the central carbon-nitrogen (C-N) bond. This restriction gives rise to the existence of planar geometric isomers known as rotamers, specifically the s-trans and s-cis conformers.

These distinct conformational isomers are often observable by NMR spectroscopy, as the different spatial arrangement of the substituents relative to the formyl group results in different chemical environments for nearby nuclei. znaturforsch.com This phenomenon can manifest as a doubling of specific signals in both ¹H and ¹³C NMR spectra, particularly for the formyl proton and the carbons of the phenyl ring. znaturforsch.comumich.edu The relative integration of these paired signals can be used to determine the population ratio of the two rotamers under given conditions. Variable temperature (VT) NMR studies can also be employed to investigate the kinetics of interconversion between the rotameric forms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer furnishes a fragmentation pattern that serves as a molecular fingerprint.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 149, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern is typically dominated by cleavages adjacent to the functional groups. Key expected fragments would arise from:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of the formyl group (CHO) resulting in a fragment at m/z 120.

Cleavage of the ethyl group, leading to a significant fragment at m/z 120 (loss of C₂H₅).

Formation of the ethylphenyl cation.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 120 | [C₈H₁₀N]⁺ (Loss of -CHO) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound is dominated by absorptions corresponding to the formamide and ethylphenyl moieties. Key characteristic bands include:

N-H Stretching: A moderate to sharp absorption band typically appears in the region of 3200-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the carbonyl group in a secondary amide, is prominent in the 1660-1700 cm⁻¹ region. researchgate.net

N-H Bending (Amide II): This band, arising from a coupling of N-H in-plane bending and C-N stretching, is found between 1510-1570 cm⁻¹.

C-N Stretching: The amide C-N stretching vibration typically appears in the 1300-1400 cm⁻¹ range. researchgate.net

These vibrational frequencies provide a rapid and effective means of confirming the presence of the key N-formyl and substituted aromatic functionalities within the molecule.

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide N-H | 3200-3400 |

| C-H Stretch | Aromatic C-H | 3000-3100 |

| C-H Stretch | Aliphatic C-H | 2850-2970 |

| C=O Stretch (Amide I) | Amide C=O | 1660-1700 |

| N-H Bend (Amide II) | Amide N-H / C-N | 1510-1570 |

| C-N Stretch | Amide C-N | 1300-1400 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the secondary amide group and the substituted aromatic ring.

The key vibrational modes anticipated in the IR spectrum include:

N-H Stretching: A distinct absorption band is expected in the region of 3200-3400 cm⁻¹. In solid-state or concentrated solutions, this band is often broadened due to intermolecular hydrogen bonding. ias.ac.in

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group (CH₃ and CH₂) will show strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.orglumenlearning.comopenstax.org

C=O Stretching (Amide I band): A very strong and sharp absorption, characteristic of the carbonyl group in amides, is expected between 1630-1690 cm⁻¹. masterorganicchemistry.com Its precise position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, typically appears as a strong absorption between 1510-1570 cm⁻¹.

C-C Stretching (Aromatic): The phenyl ring will exhibit characteristic C-C stretching vibrations in the 1400-1600 cm⁻¹ region. lumenlearning.comopenstax.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Strong |

| Carbonyl (C=O) | Stretching (Amide I) | 1630 - 1690 | Strong, Sharp |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 | Strong |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Medium |

Comparative Vibrational Spectroscopic Studies

Comparative studies involving both IR and Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), provide deeper insights into molecular structure and bonding. researchgate.netnih.gov By comparing the vibrational spectra of this compound with related molecules like N-phenylformamide and other ortho-substituted analogues, the influence of the ethyl group can be elucidated.

Key points of comparison would include:

Effect of the Ethyl Group: The presence of the ortho-ethyl substituent is expected to cause shifts in the vibrational frequencies of the N-H and C=O groups due to steric and electronic effects.

Conformational Analysis: N-aryl amides can exist in different conformations (rotamers) due to restricted rotation around the C-N bond. Vibrational spectroscopy can help identify the predominant conformer in the solid state or in solution.

Hydrogen Bonding: Shifts in the N-H and C=O stretching frequencies when moving from a non-polar solvent to the solid state provide evidence and strength of intermolecular hydrogen bonding.

X-ray Crystallography

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z (Molecules per unit cell) | 4 |

Analysis of Hydrogen Bonding Networks in Crystalline Solids

In the solid state, N-aryl amides typically form extensive hydrogen bonding networks, which dictate their crystal packing. The primary interaction is the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. ias.ac.inresearchgate.netrsc.org This interaction is strong and directional, often leading to the formation of infinite chains or dimeric structures. researchgate.net For this compound, molecules are expected to link via these N-H···O hydrogen bonds, forming supramolecular chains. The geometry of these bonds, including the donor-acceptor distance and the angle, is a critical feature of the crystal structure.

| Interaction | D-H···A | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| Intermolecular | N-H···O=C | 2.8 - 3.1 | 160 - 180 |

Geometric Features and Dihedral Angle Determination

X-ray crystallography precisely determines key geometric parameters. A particularly important feature in N-aryl amides is the dihedral angle between the plane of the formamide group (N-C=O) and the plane of the aromatic ring. This angle is highly sensitive to steric hindrance from substituents on the ring.

In this compound, the ortho-ethyl group is expected to create significant steric strain, forcing the formamide moiety to twist out of the plane of the phenyl ring. This would result in a large dihedral angle, likely greater than 60°. For comparison, N-(2,6-diisopropylphenyl)formamide, which has two bulky ortho groups, exhibits a very large dihedral angle of 77.4°. researchgate.net In contrast, compounds with less steric hindrance, like N-(4-methoxyphenyl)formamide, have much smaller dihedral angles. researchgate.net

| Compound | Ortho Substituents | Dihedral Angle (°) |

|---|---|---|

| N-(4-methoxyphenyl)formamide | None | 8.0 |

| N-(2,4,6-trimethylphenyl)formamide | Two -CH₃ | 68.1 |

| N-(2,6-diisopropylphenyl)formamide | Two -CH(CH₃)₂ | 77.4 |

| This compound | One -CH₂CH₃ | Expected > 60° |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and thermally stable compounds like this compound. The compound would be separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrum obtained would provide a unique fragmentation pattern, confirming the molecular structure. Formamide and its derivatives have been analyzed using this technique. restek.comacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another vital technique, especially for purification or for analyzing samples that may not be suitable for GC. google.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a standard method for its analysis. google.comnih.gov Detection is typically achieved using a UV detector, as the phenyl ring and carbonyl group are strong chromophores.

An in-depth analysis of the chemical compound this compound reveals crucial details about its analytical characterization. Advanced methodologies are employed to ensure its purity, determine reaction yields, and confirm its elemental composition.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of formanilides, including n-(2-Ethylphenyl)formamide, is moving towards greener and more efficient methods. Traditional N-formylation techniques often rely on reagents that are hazardous or derived from non-renewable feedstocks. The future in this area lies in the adoption of sustainable alternatives.

Recent advancements have demonstrated the potential of using glycerol (B35011) derivatives, which are bio-based, as a carbonyl source for the N-formylation of amines. This process, catalyzed by zeolite-supported copper-based catalysts, represents a significant step towards sustainable formamide (B127407) production. rsc.orgrsc.org Isotopic labeling studies have confirmed that the carbonyl carbon in the formamide product originates from these glycerol derivatives, highlighting the direct conversion of biomass-derived materials into valuable chemicals. rsc.org

Another promising approach involves the use of carbon dioxide (CO2) as a C1 source for N-formylation. This method aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material. acs.org Homogeneous titanium catalysis has been shown to be effective for the selective N-formylation of anilines using CO2 and ammonia (B1221849) borane (B79455) as a hydrogen donor. acs.org Similarly, the direct synthesis of formamide from CO2 and H2O has been achieved under mild hydrothermal conditions using nickel-iron nitride heterostructures. nih.gov

The development of novel catalytic systems is also a key area of research. For instance, a manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate offers a safer alternative to the direct use of toxic CO gas. nih.gov These emerging methodologies underscore a clear trend towards the development of synthetic routes that are not only efficient but also environmentally benign.

Table 1: Comparison of Traditional and Emerging Synthetic Methods for Formanilides

| Method | Reagent/Catalyst | Advantages | Disadvantages |

| Traditional | Formic acid, Acyl halides | Well-established, high yields | Use of corrosive and hazardous reagents |

| Emerging | Glycerol derivatives/Cu-zeolite | Sustainable, bio-based feedstock | May require specific catalyst preparation |

| Emerging | CO2/Titanium catalyst | Utilization of a greenhouse gas | May require pressurized conditions |

| Emerging | Oxalic acid/Manganese catalyst | Safer alternative to CO | Reaction conditions may need optimization |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new ones. For the N-formylation of amines, several mechanistic pathways have been proposed and investigated.

In the case of N-formylation using CO2 and hydrosilanes, mechanistic studies suggest the involvement of formoxysilane intermediates. acs.org These intermediates are believed to react with amines to yield the final formamide product. The reaction pathway can be influenced by the nature of the amine and the stability of intermediate species such as silylcarbamates. acs.org

For copper-catalyzed reactions using glycerol derivatives, a radical-relay mechanism has been proposed. rsc.org Electron paramagnetic resonance (EPR) spin-trapping and operando attenuated total reflection (ATR)-FTIR spectroscopy have been instrumental in identifying key radical intermediates such as ˙OH and ˙OOH, which play a crucial role in the cleavage of C-C bonds in the glycerol derivatives and the activation of the amine. rsc.orgrsc.org

Furthermore, mechanistic studies on the lysine-induced N-formylation of p-benzoquinonediimine derivatives have revealed an unexpected oxido-reduction process. nih.gov This process leads to the oxidative deamination of lysine, which in turn acts as the formylating agent. nih.gov Such detailed mechanistic insights are invaluable for predicting the outcomes of complex reactions and for designing novel transformations.

Exploration of New Applications in Specialized Chemical Fields

While formanilides are established as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, future research is likely to uncover new applications in specialized fields. nih.gov

The structural motif of this compound, with its substituted phenyl ring and amide functionality, makes it a candidate for investigation in medicinal chemistry. Formamide derivatives are known to be part of molecules with biological activity, and this specific compound could be a scaffold for the development of novel therapeutic agents. For example, formamide derivatives have been explored for the treatment of various diseases.

In the field of materials science, the incorporation of formanilide (B94145) moieties into polymers or functional materials could impart specific properties. The amide group is known for its ability to form hydrogen bonds, which can influence the macroscopic properties of materials. Research in this area could explore the use of this compound or its derivatives as monomers or additives in the creation of new materials with tailored characteristics.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work is becoming increasingly important for accelerating chemical research. mit.edunih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new experiments. bris.ac.ukweizmann.ac.il

For a compound like this compound, computational studies could be employed to:

Predict its conformational preferences and electronic properties.

Model its interaction with biological targets to assess its potential as a pharmaceutical lead.

Simulate its spectroscopic properties (e.g., NMR, IR) to aid in its characterization.

Investigate the transition states and energy barriers of its formation and reactions to elucidate mechanistic details.

By integrating these computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound and identify promising avenues for further investigation. This integrated approach can significantly reduce the time and resources required for the discovery and development of new molecules and materials. mit.edu

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Reaction pathways and energy profiles |

| Molecular Docking | Virtual screening for biological activity | Binding affinities to protein targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Nature and strength of intramolecular interactions |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics | Time-evolution of molecular structure |

Investigation of Environmental Impact and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, a thorough investigation of the environmental impact of this compound and its synthesis is warranted. This includes assessing its biodegradability, potential toxicity, and persistence in the environment.

Future research should focus on developing synthetic routes that adhere to the principles of green chemistry, such as:

Maximizing atom economy.

Using less hazardous chemical syntheses.

Designing for energy efficiency.

Using renewable feedstocks. rsc.orgacs.org

Designing for degradation.

The development of sustainable synthetic methodologies, as discussed in section 7.1, is a critical component of this effort. By proactively considering the environmental footprint of chemical processes, the scientific community can contribute to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Ethylphenyl)formamide, and how can purity be optimized?

- Methodology :

- Synthesis : React 2-ethylaniline with formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under reflux. Evidence from analogous compounds (e.g., N-(2-Ethoxyphenyl)formamide) suggests unexpected products may form during ligand synthesis, requiring careful reaction monitoring .

- Purification : Use recrystallization in ethanol or methanol to isolate the compound. Chromatographic methods (e.g., silica gel column) are recommended for removing byproducts .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and LC-MS for mass confirmation. Relative response factors and retention times from pharmacopeial standards can guide impurity profiling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm the formamide group (-NHCHO) and ethylphenyl substitution. Look for characteristic peaks: formyl proton (~8.1 ppm, singlet) and aromatic protons (6.5–7.5 ppm) .

- IR : Stretching vibrations for N-H (~3300 cm) and C=O (~1680 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL97) are standard for refining structures, with R factors < 0.05 indicating high accuracy .

Q. How does the ethyl group influence the compound’s stability and solubility?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ethyl group may sterically hinder hydrolysis compared to smaller substituents .

- Solubility : Use shake-flask methods in buffers (pH 1–7.4). LogP calculations (e.g., via PubChem descriptors) predict enhanced lipophilicity due to the ethyl group, favoring organic solvents .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved?

- Methodology :

- Data Reconciliation : Compare multiple datasets (e.g., Cambridge Structural Database entries). For this compound, intermolecular N–H⋯O bonds often form chains (as in N-(4′-chlorobiphenyl)formamide), but steric effects from the ethyl group may distort planarity .

- Computational Validation : Use density functional theory (DFT) to optimize geometries and calculate theoretical angles. Discrepancies >5° between experimental and computed values may indicate crystal packing forces .

Q. What strategies are effective in analyzing the compound’s potential biological activity?

- Methodology :

- Molecular Docking : Screen against targets (e.g., enzymes, receptors) using AutoDock Vina. The ethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC values). Structural analogs (e.g., thienopyrimidine derivatives) show activity against Gram-positive bacteria at 2–8 µg/mL .

Q. How do synthetic byproducts or impurities impact pharmacological studies?

- Methodology :

- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., N-formylated isomers or oxidation derivatives). Limit impurities to <0.1% per ICH guidelines .

- Stability-Indicating Methods : Stress testing (e.g., UV light, peroxide exposure) coupled with mass fragmentation patterns can differentiate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.